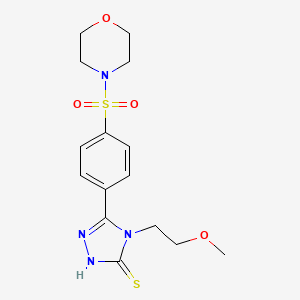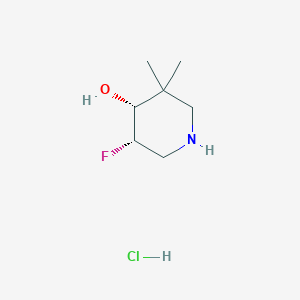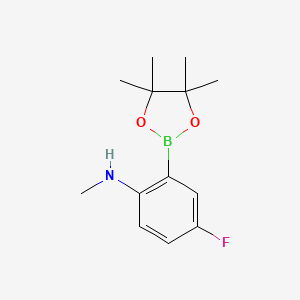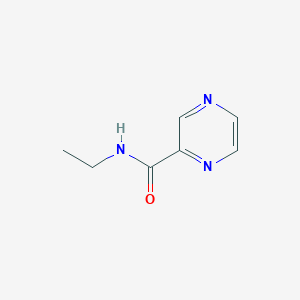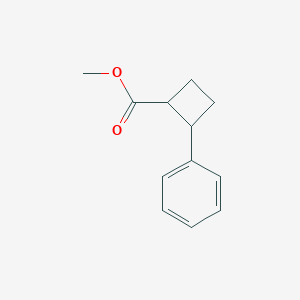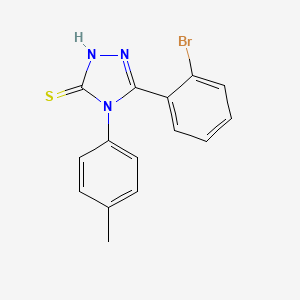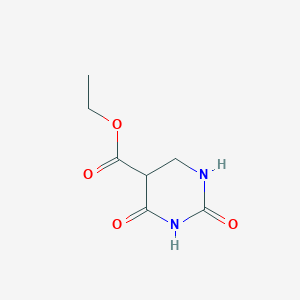
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and methoxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate green chemistry principles to minimize environmental impact, such as using renewable solvents and reducing waste generation.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester with similar functional groups but different structural properties.
Sulfur compounds: Share some reactivity patterns but differ significantly in their chemical structure and applications.
Uniqueness
What sets (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid apart is its specific stereochemistry and the presence of both hydroxyl and methoxy groups, which confer unique reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C8H14O7 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-4,5-dihydroxy-3,6-dimethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O7/c1-13-5-3(9)4(10)8(14-2)15-6(5)7(11)12/h3-6,8-10H,1-2H3,(H,11,12)/t3-,4-,5+,6+,8-/m1/s1 |
InChI Key |
BMROTMHSIROAJV-KYGLGHNPSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)OC)O)O |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
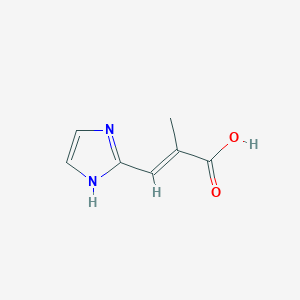

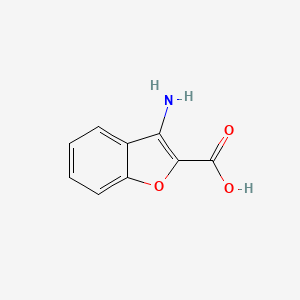
![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
